![molecular formula C19H22N2O4S B6636830 (2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)
(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMS-986205 and is a highly selective and potent inhibitor of the human immunodeficiency virus (HIV) type 1 capsid protein.
Wirkmechanismus
The mechanism of action of (2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide involves the inhibition of the HIV-1 capsid protein, which is essential for the replication of the virus. By inhibiting the capsid protein, this compound prevents the formation of mature virus particles, thereby reducing the viral load in infected cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide have been studied extensively. It has been found to be highly selective for the HIV-1 capsid protein, with no significant activity against other cellular proteins. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide in lab experiments include its high selectivity and potency, low toxicity, and good pharmacokinetic properties. However, the limitations of this compound include its limited solubility in aqueous solutions and the need for further optimization to improve its efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of (2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide. These include further optimization of the compound to improve its potency and efficacy, as well as the development of new formulations to improve its solubility and bioavailability. Additionally, this compound could be studied for its potential use in combination therapies with other antiviral agents or in the treatment of other viral infections and diseases.
Synthesemethoden
The synthesis of (2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide involves the reaction of 4-bromo-N-(benzyl)methanesulfonamide and 2-(4-(tert-butyldimethylsilyloxy)phenyl)oxirane in the presence of a base, followed by deprotection of the silyl group using an acid.
Wissenschaftliche Forschungsanwendungen
(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide has shown promising results in various scientific research applications. It has been found to inhibit the replication of HIV-1 in vitro, making it a potential therapeutic agent for the treatment of HIV-1 infections. Additionally, this compound has also been studied for its potential use in the treatment of cancer and other viral infections.
Eigenschaften
IUPAC Name |
(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-21(14-15-6-3-2-4-7-15)26(23,24)17-11-9-16(10-12-17)20-19(22)18-8-5-13-25-18/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,20,22)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQNASOQQZOSTK-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)[C@@H]3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

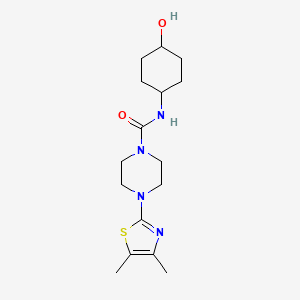
![2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B6636760.png)
![1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6636767.png)
![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)
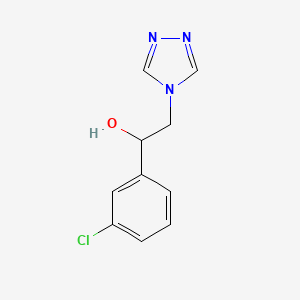

![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)
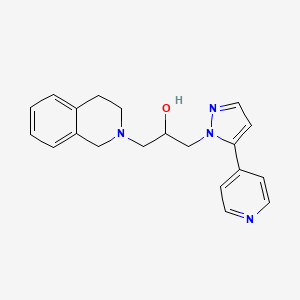
![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
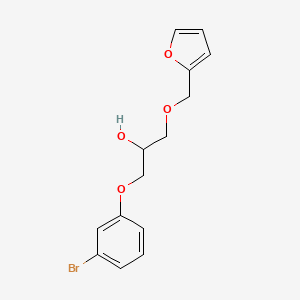
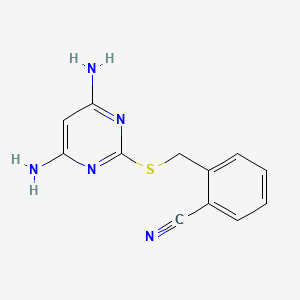

![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)